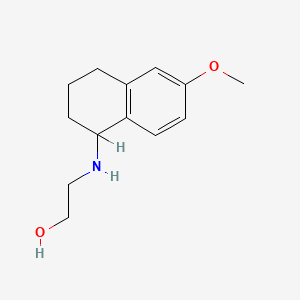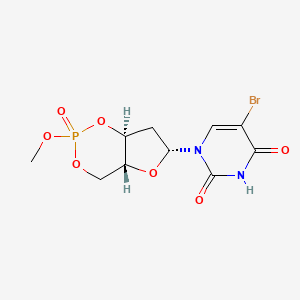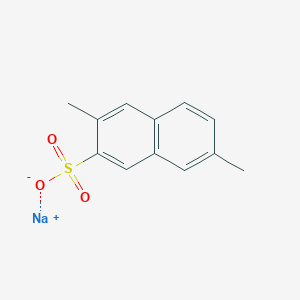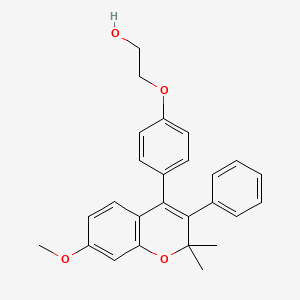
3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinoline core, a difluoromethyl piperazine moiety, and a fluorocyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- involves multiple steps, typically starting with the preparation of the quinoline coreFor instance, the use of fac-Ir(ppy)3 as a photocatalyst and NaHCO3 as a base in DMSO under blue LED light has been reported to yield high efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the quinoline core and piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline core or piperazine moiety.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, the difluoromethyl piperazine moiety may interact with protein targets, while the quinoline core can intercalate with DNA, affecting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-
- 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-
Uniqueness
The uniqueness of 3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl piperazine and fluorocyclopropyl groups distinguishes it from other quinoline derivatives, enhancing its potential as a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
354812-24-1 |
|---|---|
Molekularformel |
C19H19F4N3O4 |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
7-[3-(difluoromethyl)piperazin-1-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H19F4N3O4/c1-30-17-14-8(16(27)9(19(28)29)6-26(14)13-5-10(13)20)4-11(21)15(17)25-3-2-24-12(7-25)18(22)23/h4,6,10,12-13,18,24H,2-3,5,7H2,1H3,(H,28,29)/t10-,12?,13+/m0/s1 |
InChI-Schlüssel |
JXZNZMZMRGFJQF-RDWQBYKPSA-N |
Isomerische SMILES |
COC1=C2C(=CC(=C1N3CCNC(C3)C(F)F)F)C(=O)C(=CN2[C@@H]4C[C@@H]4F)C(=O)O |
Kanonische SMILES |
COC1=C2C(=CC(=C1N3CCNC(C3)C(F)F)F)C(=O)C(=CN2C4CC4F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


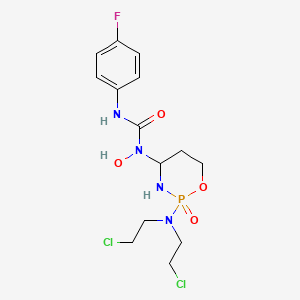

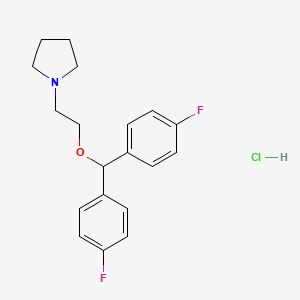
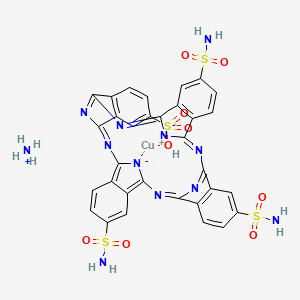
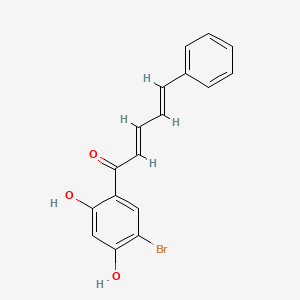
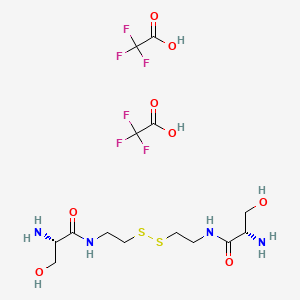
![2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide](/img/structure/B12720028.png)

